Eritadenine, chemically defined as 2(R),3(R)-dihydroxy-4-(9-adenyl)butyric acid, is a naturally occurring compound primarily found in the Shiitake mushroom (Lentinula edodes). [, ] It is classified as an alkaloid due to its basic nitrogen atom and originates from the purine adenine. [, ]
Eritadenine plays a significant role in scientific research due to its demonstrated hypocholesterolemic effects, its ability to influence lipid metabolism, and its potential use in the development of novel treatments for cardiovascular diseases. [, , , , , , , , , , , ]
Synthesis Analysis
Direct Condensation: This method involves the direct condensation of adenine with 2,3-O-isopropylidene-D-erythronolactone under basic conditions, followed by the removal of the protecting group. This method yields Eritadenine alongside a small amount of the N3-isomer. [] A similar reaction using adenine 1-oxide yields Eritadenine oxide, which can be catalytically reduced to Eritadenine. []
Imidazole Ring Closure: This method involves synthesizing L-threo-Eritadenine from L-threonolactone dibenzoate through a route involving an imidazole ring closure. []
Tosylated Sugar Oxidation: This method involves reacting tosylated sugars with adenine to form "reversed" nucleosides. Subsequent oxidation of these nucleosides with oxygen yields Eritadenine and its homologues. []
Molecular Structure Analysis
Eritadenine's molecular structure consists of an adenine moiety linked to a butyric acid chain containing two hydroxyl groups. [] The stereochemistry of these hydroxyl groups is crucial for its biological activity, with the 2(R),3(R) configuration being the naturally occurring and most active form. [, ]
Raman analysis of synthetic Eritadenine reveals distinctive vibrational modes at 773 cm−1 and 1212 cm−1, attributed to vibrations in the carbon chain (ν(CC)). [] Additional lines at 1526 cm−1 and 1583 cm−1 are assigned to ν(NC) and deformation of the purine ring, respectively, originating from the linkage between adenine and the carbon chain. []
Mechanism of Action
Eritadenine's hypocholesterolemic effects are primarily attributed to its influence on hepatic phospholipid metabolism. [, , , ] It significantly decreases the phosphatidylcholine (PC) to phosphatidylethanolamine (PE) ratio in liver microsomes and the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio in the liver. [] This alteration in the PC/PE ratio and SAM/SAH ratio correlates with a decrease in plasma cholesterol concentration. []
Further studies indicate that dietary Eritadenine suppresses the activity of liver microsomal Δ6-desaturase by altering the microsomal phospholipid profile, specifically by increasing PE concentration. [] This suppression is mediated by the regulation of gene expression, as evidenced by a reduction in the abundance of mRNA for Δ6-desaturase. []
Eritadenine also inhibits S-adenosylhomocysteine hydrolase (AdoHcyase) with high potency (IC50 = 7 nM). [] It binds near the bound NAD+ in the active site of AdoHcyase, stabilizing the closed conformation of the enzyme through specific hydrogen bonds and interactions. [] Although initially believed to be an inactivator, studies suggest that Eritadenine acts as a reversible inhibitor of AdoHcyase. []
Physical and Chemical Properties Analysis
Eritadenine is a white crystalline powder soluble in water and alcohol. [] It is a weak base due to the adenine moiety. [] The precise physical and chemical properties of Eritadenine, such as its melting point, boiling point, and spectral characteristics, require further investigation.
Applications
Hypocholesterolemic Agent: Numerous studies demonstrate Eritadenine's ability to lower serum cholesterol levels in animal models, suggesting its potential for treating hypercholesterolemia in humans. [, , , , , ]
Regulation of Lipid Metabolism: Eritadenine influences various aspects of lipid metabolism, including fatty acid desaturase activity, phospholipid profile, and molecular species composition of lipids, providing valuable insights into lipid homeostasis and its dysregulation in disease. [, , , , ]
Anti-homocysteinemic Agent: Eritadenine can suppress methionine-induced hyperhomocysteinemia in rats, highlighting its potential for mitigating the risks associated with elevated homocysteine levels, a known risk factor for cardiovascular disease. [, ]
Inhibition of S-adenosylhomocysteine Hydrolase: Eritadenine's potent inhibition of AdoHcyase makes it a valuable tool for studying AdoHcy metabolism and exploring its implications in various cellular processes, including methylation reactions and gene expression. [, , ]
Fungal Biotechnology: Research exploring the production of Eritadenine using submerged cultivation of Lentinula edodes mycelium offers a promising avenue for its industrial-scale production for various applications, including functional food development. [, , ]
Related Compounds
Adenine
Compound Description: Adenine is a purine base, a fundamental building block of DNA and RNA. It plays a crucial role in cellular energy transfer as a component of adenosine triphosphate (ATP). Adenine is also a precursor in the biosynthesis of eritadenine. [, ]
Relevance: Adenine is a key structural component of eritadenine. Eritadenine can be synthesized by reacting adenine with 2,3-O-isopropylidene-D-erythronolactone. [, ] This structural similarity suggests a potential relationship between their biological activities.
D-Ribose
Compound Description: D-Ribose is a five-carbon sugar that forms part of the backbone of RNA. It plays a crucial role in the synthesis of nucleotides and is involved in cellular energy production. []
Relevance: D-Ribose is a precursor in the synthesis of eritadenine. Although the ribose ring structure is absent in the final eritadenine molecule, understanding the spectral changes during synthesis involving D-Ribose contributes to identifying eritadenine's Raman spectrum. []
Compound Description: MAIR is a synthetic intermediate in the production of eritadenine. []
Relevance: MAIR represents an intermediary stage in the synthesis of eritadenine from adenine and D-Ribose. Analyzing its Raman spectrum helps elucidate the vibrational modes attributed to the linkage between adenine and the carbon chain in eritadenine. []
S-Adenosylhomocysteine (AdoHcy)
Compound Description: S-Adenosylhomocysteine is an amino acid derivative and a product of the demethylation reactions that utilize S-adenosylmethionine (SAM). [, , , , ]
Relevance: Eritadenine acts as an inhibitor/inactivator of S-adenosylhomocysteine hydrolase, the enzyme responsible for breaking down AdoHcy. [, , , ] This inhibition leads to an increase in intracellular AdoHcy levels, which is linked to eritadenine's hypocholesterolemic effects. [, , ]
S-Adenosylmethionine (SAM)
Compound Description: S-Adenosylmethionine is a coenzyme involved in various metabolic pathways, particularly those related to methylation. It acts as a methyl group donor in numerous biochemical reactions. [, , ]
Relevance: Eritadenine influences the SAM:SAH ratio in the liver. [] It can suppress methionine-induced hyperhomocysteinemia, likely by increasing cystathionine formation and reducing homocysteine production, both processes linked to SAM metabolism. [] Additionally, eritadenine's hypocholesterolemic action might be associated with changes in the SAM:SAH ratio, which influences hepatic phospholipid metabolism. []
Phosphatidylcholine (PC)
Compound Description: Phosphatidylcholine is the most abundant phospholipid in cell membranes. It plays a crucial role in maintaining cell membrane integrity and is involved in various cellular processes. [, , , ]
Relevance: Eritadenine's hypocholesterolemic action is closely linked to alterations in phosphatidylcholine metabolism. [, , , ] Eritadenine can decrease the PC:PE ratio in liver microsomes, influencing the activity of enzymes like Δ6-desaturase, impacting fatty acid profiles, and ultimately contributing to its cholesterol-lowering effects. [, , , ]
Phosphatidylethanolamine (PE)
Compound Description: Phosphatidylethanolamine is the second most abundant phospholipid in cell membranes and plays a crucial role in membrane fusion and fission. [, , ]
Relevance: Eritadenine administration leads to an increase in the concentration of phosphatidylethanolamine in liver microsomes, consequently decreasing the PC:PE ratio. [, , ] This shift in the phospholipid profile influences the activity of key enzymes involved in lipid metabolism, such as Δ6-desaturase, contributing to eritadenine's hypocholesterolemic effects. [, , ]
L-threo-Eritadenine
Compound Description: L-threo-Eritadenine is a stereoisomer of eritadenine. [, ] Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.
Relevance: This compound, along with D-eritadenine and L-eritadenine, show inhibitory/inactivating effects on purified S-adenosylhomocysteine hydrolase. [] Although a stereoisomer, L-threo-eritadenine demonstrates lower efficiency in inactivating the enzyme within hepatocytes compared to D-eritadenine. []
D-Eritadenine
Compound Description: D-Eritadenine is a stereoisomer of eritadenine and exhibits potent inhibitory activity against S-adenosylhomocysteine hydrolase. [, , , ]
Relevance: As a stereoisomer, D-eritadenine shares the same molecular formula and connectivity as eritadenine but differs in the spatial arrangement of its atoms. This difference might contribute to variations in their biological activity. D-eritadenine effectively inactivates AdoHcy hydrolase in hepatocytes, leading to an increase in the AdoHcy content. [] Additionally, D-eritadenine exhibits a distinct lag period at low concentrations before causing AdoHcy accumulation, suggesting a threshold for its effect on cellular AdoHcy. []
9-(S)-(2,3-dihydroxypropyl)adenine [(S)DHPA]
Compound Description: (S)DHPA is an aliphatic adenine analog. []
Relevance: Similar to eritadenine, (S)DHPA acts as an inhibitor/inactivator of S-adenosylhomocysteine hydrolase. [] This compound demonstrates a more pronounced accumulation of AdoHcy than expected based solely on enzyme inactivation, suggesting it may also function as a reversible inhibitor. [] Interestingly, (S)DHPA inactivates the intracellular enzyme despite not inactivating the purified form, highlighting potential complexities in its mechanism of action. []
L-Eritadenine
Compound Description: L-Eritadenine is a stereoisomer of eritadenine. [, ]
Relevance: As a stereoisomer of eritadenine, it shares the same molecular formula but differs in its three-dimensional structure. This difference can lead to variations in their biological activity and interactions with enzymes or receptors. L-Eritadenine, along with D-eritadenine, was synthesized to evaluate structure-activity relationships and explore potential differences in their hypocholesterolemic effects. []
Eritadenine ethyl ester
Compound Description: Eritadenine ethyl ester is a derivative of eritadenine. []
Relevance: This compound has a modification in its structure compared to eritadenine, which significantly reduces its ability to inhibit adenylate cyclase activity in rat fat cell plasma membranes. [] This suggests that the specific chemical structure of eritadenine is crucial for its interaction with adenylate cyclase and its associated biological effects.
9-β-D-arabinofuranosyladenine
Compound Description: 9-β-D-arabinofuranosyladenine, commonly known as vidarabine or Ara-A, is an antiviral drug. []
Relevance: Although structurally dissimilar to eritadenine, vidarabine serves as a comparative tool for understanding eritadenine's mechanism of action on AdoHcy hydrolase. [] Unlike the irreversible inactivation caused by aliphatic adenine analogs like eritadenine, vidarabine induces reversible inactivation of AdoHcy hydrolase, highlighting different modes of inhibition. []
Guanine
Compound Description: Guanine is a purine base, a fundamental component of DNA and RNA. Like adenine, it is involved in cellular energy transfer and other essential biological processes. [, , ]
Relevance: Guanine is structurally similar to adenine, the base component of eritadenine. [, , ] This similarity suggests potential competition or interaction between guanine and eritadenine in biochemical pathways. Research has shown that the addition of guanine to liquid fermentation of Lentinula edodes inhibits eritadenine synthesis. []
Xanthine
Compound Description: Xanthine is a purine base found in bodily fluids and tissues. It is an intermediate in the degradation of purine nucleotides. [, ]
Relevance: Xanthine is part of the purine metabolic pathway, which also includes adenine, a structural component of eritadenine. [, ] Adding xanthine to liquid fermentation of Lentinula edodes inhibits the synthesis of eritadenine, suggesting a possible regulatory interaction between these compounds. []
Hypoxanthine
Compound Description: Hypoxanthine is a naturally occurring purine derivative. It is a deaminated form of adenine and an intermediate in purine metabolism. [, ]
Relevance: Hypoxanthine is a precursor in the purine biosynthesis pathway, which ultimately leads to the formation of adenine, a key component of eritadenine. [, ] Interestingly, adding hypoxanthine to liquid fermentation of Lentinula edodes significantly increases eritadenine production, suggesting a stimulatory effect on its biosynthetic pathway. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eptifibatide, like other antagonists of platelet receptor GP IIb/IIIa, functions by blocking the binding of the adhesive proteins fibrinogen and von Willebrand factor to GP IIb/IIIa on the surface of activated platelets. It is a potent antithrombotic because the binding of these proteins to GP IIb/IIIa is the event that precipitates platelet aggregation and subsequent arterial thrombus formation. Eptifibatide is a highly specific antagonist of the GP IIb/IIIa receptor. The drug dose-dependently inhibits ex vivo platelet aggregation in patients with ACS and inhibits fibrinogen binding to adenosine diphosphate (ADP)-activated platelets, as shown in healthy volunteers and patients undergoing PCI. Pharmacologic evaluations of eptifibatide in animal models and in humans have demonstrated a rapid onset of action, short plasma half-life, and rapid clearance from plasma. The lack of immune response to eptifibatide indicates its repeat use is highly unlikely to be compromised by adverse reactions due to antibody response.
1-[3-[[(2R,3S,4R,5R)-5-(4-amino-7-pyrrolo[2,3-d]pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea is a N-glycosyl compound.
The lysine methyltransferase EZH2 (KMT6), part of polycomb repressive complex 2, catalyzes trimethylation of lysine 27 on histone H3 and is involved in proliferation and aggressive cell growth associated with neoplastic cells. EPZ011989 is an orally bioavailable EZH2 inhibitor with Ki values that are less than 3 nM for wild type and Tyr646 mutated EZH2.2 It displays 15-fold selectivity for EZH2 over EZH1 and is without effect against an array of other lysine methyltransferases. EPZ011989 demonstrates significant tumor growth inhibition in a mouse xenograft model of human B cell lymphoma. EPZ011989 is a potent, orally-available EZH2 inhibitor with robust in vivo activity. EPZ011989 demonstrates significant tumor growth inhibition in a mouse xenograft model of human B cell lymphoma. EPZ011989 represents a powerful tool for the expanded exploration of EZH2 activity in biology. Inhibitors of the protein methyltransferase Enhancer of Zeste Homolog 2 (EZH2) may have significant therapeutic potential for the treatment of B cell lymphomas and other cancer indications. The ability of the scientific community to explore fully the spectrum of EZH2-associated pathobiology has been hampered by the lack of in vivo-active tool compounds for this enzyme.
The first-in-class selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models EPZ015666 is a potent, orally bioavailable inhibitor of Protein arginine methyltransferase 5 (PRMT5). It acts by blocking the association of PRMT5 with methylosome protein 50. EPZ015666, also known as GSK3235025, is a potent and selective and orally active PRMT5 inhibitor with a half-maximal inhibitory concentration (IC50) of 22 nM and broad selectivity against a panel of other histone methyltransferases. Treatment of MCL cell lines with EPZ015666 led to inhibition of SmD3 methylation and cell death, with IC50 values in the nanomolar range. Oral dosing with EPZ015666 demonstrated dose-dependent antitumor activity in multiple MCL xenograft models. EPZ015666 represents a validated chemical probe for further study of PRMT5 biology and arginine methylation in cancer and other diseases.
EPZ020411 is a potent and selective PRMT6 inhibitor tool compound. PRMT6 overexpression has been reported in several cancer types suggesting that inhibition of PRMT6 activity may have therapeutic utility. Identification of EPZ020411 provides the field with the first small molecule tool compound for target validation studies. EPZ020411 shows good bioavailability following subcutaneous dosing in rats making it a suitable tool for in vivo studies.